molecular formula C12H14ClNO4S B2938225 2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide CAS No. 142577-03-5

2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2938225
CAS No.: 142577-03-5
M. Wt: 303.76
InChI Key: IAVWIJNTOZKJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond . Isothiazones are produced by oxidation of enamine-thiones .


Synthesis Analysis

Isothiazones are synthesized by the oxidation of enamine-thiones . There are also other methods of synthesis, such as the palladium-catalyzed direct arylation of C(sp2)–H bonds , and the trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides .


Molecular Structure Analysis

The molecular structure of isothiazole consists of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole include a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C . The specific properties of “2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide” are not available in the sources I found.

Scientific Research Applications

Isothiazolone Oxides Synthesis

  • Isothiazolone oxides, including derivatives similar to the compound , have been synthesized through reactions involving m-chloroperbenzoic acid. These compounds serve as building blocks in heterocyclic chemistry, illustrating the versatility of isothiazolone oxides in synthesizing complex molecules (Lewis et al., 1971).

Cyclization and Oxidation Reactions

  • The study of cyclization reactions of benzylthio-dinitrobenzamides into benzisothiazol-3-ones demonstrates the chemical reactivity and potential of isothiazolone derivatives in synthesizing polynitroaromatic compounds, highlighting their utility in creating diverse heterocyclic structures (Zlotin et al., 2000).

Conformational and Surface Analysis

  • Research on benzoxazole methyl ester derivatives, which share a similar heterocyclic core with the compound in focus, underscores the importance of conformational analysis and intermolecular interactions in understanding the structural and chemical properties of such molecules (Saeed et al., 2021).

Photoisomerization Studies

  • The photoisomerization of thiin-3-one oxides into oxathiepin-4-ones provides insight into the light-induced reactivity of sulfur-containing heterocycles. This knowledge is applicable in designing photoresponsive materials and understanding the photodynamics of similar sulfur- and oxygen-containing heterocycles (Kowalewski & Margaretha, 1993).

Synthesis of Cyclic Sulfonamides

  • The synthesis of novel cyclic sulfonamides through Diels-Alder reactions showcases the synthetic utility of isothiazolone derivatives in accessing biologically relevant structures, indicating their potential in drug discovery and organic synthesis (Greig et al., 2001).

Mechanism of Action

The mechanism of action of isothiazole compounds can vary depending on their specific structure and the context in which they are used. For example, some isothiazole compounds are used as antimicrobial agents, and they work by disrupting the function of bacteria and algae proteins .

Future Directions

Isothiazole compounds are incorporated into larger compounds with biological activity, such as the pharmaceutical drugs ziprasidone and perospirone . They are also used in various industries, including steel smelting, oilfield water injection, oil refineries, thermal power plants, large fertilizer plants, paper mills, textiles, water-based coatings, and industrial cleaning . The future directions of isothiazole research and applications will likely continue to expand into new areas.

Properties

IUPAC Name

2-(chloromethyl)-6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-7(2)9-4-8(18-3)5-10-11(9)12(15)14(6-13)19(10,16)17/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVWIJNTOZKJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of paraformaldehyde (24 g) and chlorotrimethylsilane (86.4 g) in 1,2-dichloroethane (200 mL) was added dry tin(IV) chloride (0.8 mL) and the resulting solution was stirred on a steam bath for one hour. 4-Isopropyl-6-methoxysaccharin (51.4 g) was added to the clear solution and the mixture was refluxed for 18 hours, cooled to room temperature and poured into water. The organic layer was separated, washed with aqueous sodium hydroxide solution (2N, 50 mL), dried over magnesium sulfate and concentrated under vacuum. The residue was crystallized from ethyl acetate-hexane to give 2-chloromethyl-4-isopropyl-6-methoxysaccharin (57 g, 87% yield, m.p. 151° C.).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
86.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
tin(IV) chloride
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
51.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.